2-Chloro-5-fluoro-3-nitrobenzoic acid
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Overview
Description
2-Chloro-5-fluoro-3-nitrobenzoic acid is an aromatic compound with the molecular formula C7H3ClFNO4. It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, fluorine, and nitro groups. This compound is a solid at room temperature and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-fluoro-3-nitrobenzoic acid can be synthesized through the nitration of 2-chloro-4-fluorobenzoic acid. The nitration process involves the use of nitric acid and sulfuric acid as reagents. The reaction typically takes place under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route as the laboratory preparation. The process involves large-scale nitration reactions, followed by purification steps to isolate the desired product. The crude reaction mixture is purified to obtain this compound in an essentially pure form .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-3-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki–Miyaura coupling reactions.
Major Products
Aminobenzoic Acid Derivatives: From the reduction of the nitro group.
Substituted Benzoic Acids: From nucleophilic substitution reactions.
Scientific Research Applications
2-Chloro-5-fluoro-3-nitrobenzoic acid is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and other biologically active compounds.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of polymers and coatings with specific functional properties
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-3-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The compound can also participate in substitution reactions, altering the structure and function of target molecules. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluoro-5-nitrobenzoic acid
- 2-Fluoro-3-nitrobenzoic acid
- 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid
Uniqueness
2-Chloro-5-fluoro-3-nitrobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms, along with the nitro group, makes it a versatile intermediate for various chemical reactions and applications .
Properties
IUPAC Name |
2-chloro-5-fluoro-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO4/c8-6-4(7(11)12)1-3(9)2-5(6)10(13)14/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSJHLNNZUVISQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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